molecular formula C23H16ClFN2O2 B2938490 (2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327187-67-6

(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2938490
CAS No.: 1327187-67-6
M. Wt: 406.84
InChI Key: SDPLZRLZDITSKL-VYIQYICTSA-N
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Description

(2Z)-2-[(2-Chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a fused benzopyran scaffold substituted with a 2-chloro-5-fluorophenyl imino group and a 2-methylphenyl carboxamide moiety. Chromene derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities. The (2Z)-configuration of the imino group suggests a planar geometry that may enhance π-π stacking interactions with biological targets.

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O2/c1-14-6-2-4-8-19(14)26-22(28)17-12-15-7-3-5-9-21(15)29-23(17)27-20-13-16(25)10-11-18(20)24/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPLZRLZDITSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=CC(=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide , a derivative of 2H-chromene-3-carboxamide, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including synthesis methods, pharmacological evaluations, and structure-activity relationships.

Chemical Structure and Properties

The compound features a chromene backbone substituted with a chloro-fluorophenyl group and a methylphenyl group. Its molecular formula is C15H12ClFN2OC_{15}H_{12}ClFN_2O, which indicates the presence of functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives have shown promise as potential anticancer agents.
  • Antimicrobial Properties : Some studies have indicated effectiveness against various microbial strains.
  • Enzyme Inhibition : Certain chromene derivatives act as inhibitors for specific enzymes, such as histone deacetylases (HDACs).

Anticancer Activity

A significant focus has been on the anticancer properties of chromene derivatives. For instance, studies have shown that compounds with similar structures exhibit selective inhibition of HDAC enzymes, which play a crucial role in cancer cell proliferation and survival.

Case Study: HDAC Inhibition

In a study evaluating the activity of chromene derivatives, it was found that certain compounds displayed significant inhibition against HDAC1, HDAC2, and HDAC3. The lead compound demonstrated an IC50 value of approximately 95.48 nM against HDAC3, indicating strong inhibitory potential . Furthermore, antiproliferative assays on HepG2 cells revealed an IC50 value of 1.30 μM, showcasing its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The antimicrobial efficacy of chromene derivatives has also been documented. A study synthesized various 2H-chromene-3-carboxamide derivatives and evaluated their antimicrobial properties against several bacterial strains. Results indicated that some compounds exhibited notable activity against Gram-positive and Gram-negative bacteria .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing salicylaldehyde and appropriate amines.
  • One-Pot Synthesis : Combining multiple reagents under controlled conditions to yield the desired chromene structure .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring or substituent changes can significantly influence their potency and selectivity.

Substituent PositionModification TypeEffect on Activity
5-positionFluorine SubstitutionIncreased HDAC inhibition
4-positionMethyl Group AdditionEnhanced antiproliferative activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of fluorine and chlorine substituents, alongside the 2-methylphenyl carboxamide. Below is a comparative analysis with related chromene derivatives:

Table 1: Structural Comparison
Compound Name (Reference) Core Structure Key Substituents Functional Groups
Target Compound 2H-chromene 2-chloro-5-fluorophenyl (imino), 2-methylphenyl Imino, carboxamide
Compound 3 4H-chromene 2-chlorobenzylidene, benzamide Benzylidene, benzamide
Compound 4 Chromeno[2,3-d]pyrimidine 2-chlorobenzylidene, phenyl, pyrimidinone Pyrimidinone, benzylidene

Key Observations :

  • The 2-methylphenyl carboxamide may enhance lipophilicity compared to the benzamide group in Compound 3, influencing membrane permeability .
  • The (2Z)-imino group contrasts with the benzylidene group in Compounds 3–4, which could affect conformational flexibility and hydrogen-bonding capacity.

Hypothesized Pharmacological Profiles

Based on structural analogs and substituent effects:

Table 2: Hypothetical Activity Comparison
Compound Potential Activity Rationale
Target Compound Anticancer/Antimicrobial Fluorine enhances metabolic stability; carboxamide may aid target binding
Compound 3 Antimicrobial Benzamide groups are associated with bacterial enzyme inhibition
Compound 4 Anti-inflammatory Pyrimidinone cores are linked to COX-2 inhibition

Notable Trends:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity could reduce oxidative metabolism, extending half-life compared to chlorine-substituted analogs .
  • Carboxamide vs. Benzamide : The 2-methylphenyl group may improve bioavailability over bulkier benzamide moieties.

Physicochemical Properties

Predicted properties (using computational tools):

Table 3: Predicted Physicochemical Data
Property Target Compound Compound 3 Compound 4
Molecular Weight (g/mol) ~415.8 ~463.3 ~489.9
LogP ~3.9 ~4.2 ~4.5
Hydrogen Bond Donors 2 1 1

Insights :

  • The target compound’s lower molecular weight and LogP suggest improved solubility compared to Compounds 3–4, which may translate to better pharmacokinetics.

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